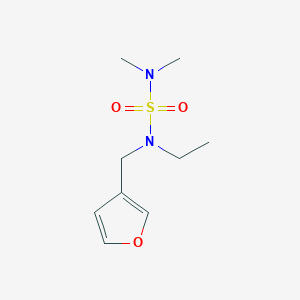
N-(2-morpholin-4-yl-2-phenylethyl)-3-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-morpholin-4-yl-2-phenylethyl)-3-phenylpropanamide, also known as MPAA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound has a unique structure that allows it to interact with various biological systems, making it a promising tool for investigating a range of physiological and biochemical processes.
Wirkmechanismus
The mechanism of action of N-(2-morpholin-4-yl-2-phenylethyl)-3-phenylpropanamide is not fully understood, but it is believed to act as a modulator of certain receptor systems in the body. Specifically, N-(2-morpholin-4-yl-2-phenylethyl)-3-phenylpropanamide has been shown to interact with the serotonin and dopamine receptor systems, which are involved in a range of physiological processes such as mood regulation and reward pathways.
Biochemical and Physiological Effects:
Studies have shown that N-(2-morpholin-4-yl-2-phenylethyl)-3-phenylpropanamide can have a range of biochemical and physiological effects depending on the system being studied. In the central nervous system, N-(2-morpholin-4-yl-2-phenylethyl)-3-phenylpropanamide has been shown to increase the release of certain neurotransmitters such as serotonin and dopamine, which can affect mood and behavior. In cancer cells, N-(2-morpholin-4-yl-2-phenylethyl)-3-phenylpropanamide has been shown to inhibit cell growth and induce apoptosis (programmed cell death), which could have implications for the development of new cancer therapies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-morpholin-4-yl-2-phenylethyl)-3-phenylpropanamide in lab experiments is its unique structure, which allows it to interact with various biological systems. Additionally, N-(2-morpholin-4-yl-2-phenylethyl)-3-phenylpropanamide is relatively easy to synthesize and purify, making it a cost-effective tool for researchers. However, one limitation of using N-(2-morpholin-4-yl-2-phenylethyl)-3-phenylpropanamide is its potential toxicity, which could limit its use in certain experimental systems.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-morpholin-4-yl-2-phenylethyl)-3-phenylpropanamide. One area of interest is the development of new drugs based on the structure of N-(2-morpholin-4-yl-2-phenylethyl)-3-phenylpropanamide, which could have therapeutic applications in a range of diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-morpholin-4-yl-2-phenylethyl)-3-phenylpropanamide and its effects on various biological systems. Finally, investigations into the potential toxicity of N-(2-morpholin-4-yl-2-phenylethyl)-3-phenylpropanamide could help to inform its safe use in experimental systems.
Synthesemethoden
N-(2-morpholin-4-yl-2-phenylethyl)-3-phenylpropanamide can be synthesized using a multi-step process that involves the reaction of morpholine and phenylethylamine with 3-phenylpropanoyl chloride. The resulting compound is then purified through a series of techniques such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(2-morpholin-4-yl-2-phenylethyl)-3-phenylpropanamide has been studied for its potential applications in various fields of research, including neuroscience, cancer biology, and drug discovery. In neuroscience, N-(2-morpholin-4-yl-2-phenylethyl)-3-phenylpropanamide has been shown to modulate the activity of certain neurotransmitter receptors, which could have implications for the treatment of neurological disorders such as depression and anxiety. In cancer biology, N-(2-morpholin-4-yl-2-phenylethyl)-3-phenylpropanamide has been investigated for its ability to inhibit the growth of certain types of cancer cells. Additionally, N-(2-morpholin-4-yl-2-phenylethyl)-3-phenylpropanamide has been used as a starting point for the development of new drugs with potential therapeutic applications.
Eigenschaften
IUPAC Name |
N-(2-morpholin-4-yl-2-phenylethyl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c24-21(12-11-18-7-3-1-4-8-18)22-17-20(19-9-5-2-6-10-19)23-13-15-25-16-14-23/h1-10,20H,11-17H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSVTWFPDDVDINV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)CCC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-morpholin-4-yl-2-phenylethyl)-3-phenylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-tert-butyl-3-[(2-chloroacetyl)amino]benzamide](/img/structure/B7561652.png)
![N-[1-(furan-2-carbonyl)piperidin-4-yl]-4-[(2-methylcyclopropanecarbonyl)amino]benzamide](/img/structure/B7561663.png)

![3-[1-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7561678.png)

![[4-(Azepan-1-ylsulfonyl)phenyl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7561691.png)



![5-nitro-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B7561713.png)

![5-bromo-N'-[(1E)-(2-bromophenyl)methylene]-2-hydroxybenzohydrazide](/img/structure/B7561732.png)

![N'-[(1E)-(2,5-dimethoxyphenyl)methylene]-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio]acetohydrazide](/img/structure/B7561750.png)